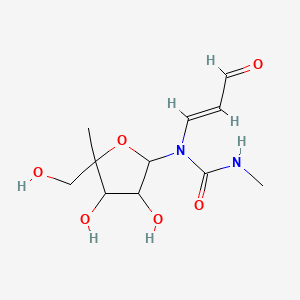
4'-a-C-Methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-a-C-Methyluridine is a modified nucleoside analog of uridine. It is characterized by the presence of a methyl group at the 4’ position of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-a-C-Methyluridine typically involves the modification of the ribose sugar backbone. One common method starts with the conversion of commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose into a shared intermediate through a series of seven steps. This intermediate is then further modified to introduce the 4’-methyl group .
Industrial Production Methods: While specific industrial production methods for 4’-a-C-Methyluridine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, selective methylation, and purification through chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4’-a-C-Methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methyl group at the 4’ position can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of methylated nucleoside analogs .
Aplicaciones Científicas De Investigación
4’-a-C-Methyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and other complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
The mechanism of action of 4’-a-C-Methyluridine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The methyl group at the 4’ position affects the conformation of the ribose sugar, which in turn can impact RNA stability and interactions with other molecules. This modification can inhibit or enhance specific enzymatic reactions, such as those catalyzed by adenosine deaminases acting on RNA (ADARs) .
Comparación Con Compuestos Similares
4’-C-Methyladenosine: Another nucleoside analog with a methyl group at the 4’ position, used in similar research applications.
5-Methyluridine: A methylated uridine analog with different methylation site, known for its role in RNA modification.
2’-O-Methyluridine: A nucleoside analog with a methyl group at the 2’ position of the ribose sugar, used in studies of RNA stability and function.
Uniqueness: 4’-a-C-Methyluridine is unique due to its specific methylation at the 4’ position, which imparts distinct structural and functional properties. This modification can selectively inhibit or enhance certain biochemical reactions, making it a valuable tool for targeted studies in RNA biology and therapeutic development .
Propiedades
Fórmula molecular |
C11H18N2O6 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-3-methyl-1-[(E)-3-oxoprop-1-enyl]urea |
InChI |
InChI=1S/C11H18N2O6/c1-11(6-15)8(17)7(16)9(19-11)13(4-3-5-14)10(18)12-2/h3-5,7-9,15-17H,6H2,1-2H3,(H,12,18)/b4-3+ |
Clave InChI |
NZWKINXGMPTJFH-ONEGZZNKSA-N |
SMILES isomérico |
CC1(C(C(C(O1)N(/C=C/C=O)C(=O)NC)O)O)CO |
SMILES canónico |
CC1(C(C(C(O1)N(C=CC=O)C(=O)NC)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


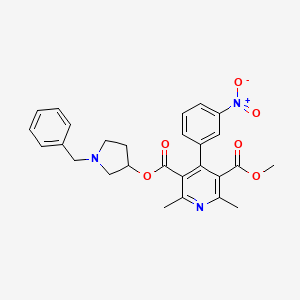
![Silodosin Impurity 6;(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide](/img/structure/B15125483.png)
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)
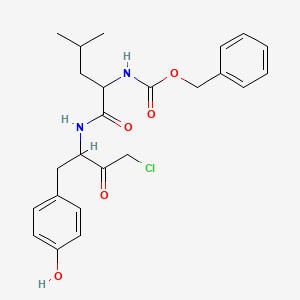

![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
![[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B15125526.png)
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide](/img/structure/B15125539.png)
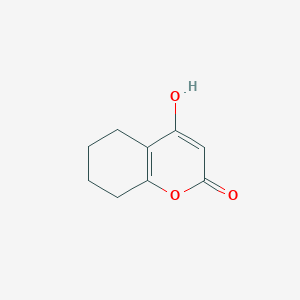
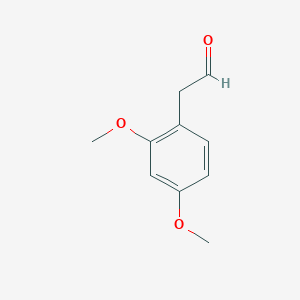
![4,6,6a,7,8,9,10,10a-Octahydroindolo[4,3-fg]quinolin-9-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B15125568.png)
![L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)](/img/structure/B15125571.png)
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15125594.png)
